3-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methylphenyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound featuring benzofuran rings. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE involves multiple steps, typically starting with the preparation of benzofuran derivatives. One common method involves the use of microwave-assisted synthesis (MWI), which has been shown to be effective in constructing complex benzofuran rings . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Benzofuran derivatives can be oxidized to form quinones or other oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral properties.
Industry: Used in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes or interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE include other benzofuran derivatives, such as:
Benzothiophene derivatives: Known for their anticancer properties.
Macrocyclic benzofuran compounds: Exhibiting anti-hepatitis C virus activity.
Properties
Molecular Formula |
C27H22N2O4 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-[[2-(6-methyl-1-benzofuran-3-yl)acetyl]amino]-N-(3-methylphenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H22N2O4/c1-16-6-5-7-19(12-16)28-27(31)26-25(21-8-3-4-9-22(21)33-26)29-24(30)14-18-15-32-23-13-17(2)10-11-20(18)23/h3-13,15H,14H2,1-2H3,(H,28,31)(H,29,30) |
InChI Key |
VJVJAAUDPOVQMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=COC5=C4C=CC(=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.